molecular formula C12H8Cl2N2O4S B2366270 2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide CAS No. 393838-53-4

2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide

Cat. No.: B2366270
CAS No.: 393838-53-4
M. Wt: 347.17
InChI Key: PSGULINIAFFHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a thiophene ring via a carboxamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Chlorination: The thiophene ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide linkage, which can be achieved by reacting the chlorinated thiophene with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Formation of 2,5-dichloro-N-(4-methoxy-2-aminophenyl)thiophene-3-carboxamide.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2,5-dichlorothiophene-3-carboxylic acid and 4-methoxy-2-nitroaniline.

Scientific Research Applications

2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and the thiophene ring can influence its binding affinity and specificity towards these targets. The exact pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(4-methoxyphenyl)thiophene-3-carboxamide: Lacks the nitro group, which may result in different biological activities and chemical reactivity.

    2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide: Lacks the methoxy group, which can affect its solubility and interaction with molecular targets.

    2,5-dichloro-N-(4-methoxy-2-nitrophenyl)furan-3-carboxamide: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.

Uniqueness

The presence of both the methoxy and nitro groups on the phenyl ring, along with the thiophene ring, makes 2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide unique. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c1-20-6-2-3-8(9(4-6)16(18)19)15-12(17)7-5-10(13)21-11(7)14/h2-5H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGULINIAFFHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.